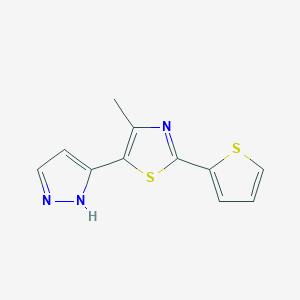

4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

4-methyl-5-(1H-pyrazol-5-yl)-2-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S2/c1-7-10(8-4-5-12-14-8)16-11(13-7)9-3-2-6-15-9/h2-6H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNFJEROSQMSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

Substitution reactions: Introduction of the pyrazole and thiophene rings through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole involves multi-step strategies, including cyclocondensation, coupling reactions, and functional group transformations:

Cyclocondensation Reactions

The thiazole core is typically formed via Hantzsch thiazole synthesis. For example:

-

Reactants : Thiourea derivatives, α-haloketones (e.g., chloroacetone), and pre-synthesized pyrazole-thiophene intermediates.

-

Conditions : Reflux in ethanol or dioxane with triethylamine (TEA) as a base .

-

Yield : 68–76% for analogous bis-thiazole-pyrazole systems .

Coupling Reactions

The thiophene and pyrazole moieties are introduced via Suzuki-Miyaura or Ullmann couplings:

Functionalization at the Pyrazole Ring

The NH group of the pyrazole undergoes acylations or alkylations:

-

Example : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with DMAP catalyst .

-

Product : N-substituted pyrazoles with enhanced lipophilicity.

Reactivity with Electrophiles and Nucleophiles

The compound exhibits distinct reactivity at different positions:

Cross-Coupling Reactions

The thiophene moiety participates in cross-coupling reactions to generate biaryl systems:

Suzuki Coupling

-

Reactants : Bromothiophene derivative + arylboronic acid.

-

Application : Introduces aryl groups for tuning electronic properties.

Sonogashira Coupling

-

Reactants : Iodothiophene derivative + terminal alkynes.

-

Catalyst : PdCl₂(PPh₃)₂, CuI.

Biological Activity-Driven Modifications

Structural modifications correlate with enhanced bioactivity:

Degradation and Stability Studies

The compound degrades under harsh conditions:

-

Acidic Hydrolysis (HCl, 100°C): Thiazole ring opens to form thiourea derivatives .

-

Oxidative Degradation (H₂O₂, Fe²⁺): Thiophene sulfoxide forms as a primary metabolite .

Computational Insights

DFT studies reveal:

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that derivatives of thiazole and pyrazole, including 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole, exhibit notable antimicrobial properties.

Case Studies:

- Novel Thiazole Derivatives : Research has shown that thiazole derivatives bearing β-amino acids demonstrate potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were as low as 1–2 µg/mL against S. aureus, indicating their potential as effective antimicrobial agents .

- Dual Inhibitors : A series of pyrazole derivatives incorporating thiazol-4-one and thiophene structures were synthesized and evaluated for their antimicrobial efficacy against multi-drug resistant pathogens. One compound showed an MIC range of 0.22 to 0.25 µg/mL against various pathogens, demonstrating high potency .

Data Table: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 2a | S. aureus | 1 | Bactericidal |

| 2b | MRSA | 2 | Bactericidal |

| 7b | Multi-drug resistant | 0.22 | Bactericidal |

Cardiotonic Effects

The compound has also been investigated for its cardiotonic properties through the inhibition of phosphodiesterase enzymes (PDE3).

Research Findings:

A study focused on the synthesis and evaluation of thiazole derivatives indicated that certain compounds exhibited significant inhibition of PDE3A with an IC50 value as low as 0.24 µM. This suggests a potential application in treating heart conditions by enhancing cardiac contractility .

Drug Development Potential

The structural characteristics of 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole make it a candidate for further drug development.

Key Insights:

- Lipinski's Rule Compliance : Many synthesized derivatives comply with Lipinski's rules for drug-likeness, indicating favorable pharmacokinetic properties .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments show low toxicity levels in Vero cells, which is promising for therapeutic applications in humans .

Mechanism of Action

The mechanism of action of 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate their activity.

Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole can be compared with other similar compounds, such as:

Thiazole derivatives: Compounds containing the thiazole ring.

Pyrazole derivatives: Compounds containing the pyrazole ring.

Thiophene derivatives: Compounds containing the thiophene ring.

Uniqueness

The uniqueness of 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.

Biological Activity

4-Methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole is . It features a thiazole ring fused with a pyrazole and thiophene moiety, which contributes to its biological activity. The synthesis typically involves cyclocondensation reactions between appropriate precursors, yielding derivatives that can be further modified for enhanced activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 220.26 g/mol |

| Melting Point | 150 - 155 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties against various pathogens. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial efficacy.

Case Study: Antimicrobial Screening

A study assessed the antimicrobial activity of several derivatives against both Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that certain compounds showed significant inhibition zones against E. coli, S. aureus, and B. subtilis.

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 15 | 32 |

| Compound B | 20 | 16 |

| Compound C | 25 | 8 |

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation.

Research Findings:

In a controlled study, the compound was tested on LPS-stimulated macrophages. Results indicated a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory drug.

Anticancer Activity

The anticancer potential of 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole has been explored in various cancer cell lines. Preliminary findings indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Caspase activation |

| A549 | 12 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of thioamides with α-haloketones or multicomponent reactions. For example, thiazole cores can be assembled using thiophene-2-carboxaldehyde derivatives and pyrazole-containing thioamides under reflux in ethanol or DMF. Catalysts like piperidine or acetic acid may enhance cyclization efficiency. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires careful control of temperature, stoichiometry, and solvent polarity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The thiophen-2-yl group shows characteristic aromatic protons at δ 7.0–7.5 ppm, while the pyrazole proton resonates near δ 6.5–7.0 ppm. The thiazole methyl group appears as a singlet at δ 2.3–2.6 ppm .

- IR : Key peaks include C=N (thiazole) at ~1600 cm⁻¹, C-S (thiazole) at 680–720 cm⁻¹, and N-H (pyrazole) at 3200–3400 cm⁻¹. Discrepancies in these signals may indicate incomplete cyclization or impurities .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Competing reactions like over-alkylation of the pyrazole nitrogen or oxidation of the thiophene sulfur can occur. Using inert atmospheres (N₂/Ar) minimizes oxidation. Protecting groups (e.g., Boc for amines) or regioselective catalysts (e.g., CuI for click chemistry) improve specificity. TLC monitoring at intermediate stages helps identify side products early .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazole and thiophene rings influence the compound’s reactivity and stability?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ on pyrazole) increase thiazole ring electrophilicity, accelerating nucleophilic substitutions but reducing thermal stability. Conversely, electron-donating groups (e.g., -OCH₃ on thiophene) enhance π-π stacking in crystal lattices, improving crystallinity. DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects, guiding functionalization strategies .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting this compound’s bioactivity or material properties?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps, aiding in understanding nucleophilic/electrophilic sites.

- Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). The thiophene and pyrazole moieties often engage in hydrophobic and hydrogen-bonding interactions, respectively .

- MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) using GROMACS, focusing on conformational flexibility of the thiazole ring .

Q. How can crystallography resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) unambiguously assigns bond lengths/angles and confirms regiochemistry. For example, SHELX-refined structures reveal whether the pyrazole N-H participates in hydrogen bonding (affecting NMR shifts) or if thiophene-thiazole dihedral angles influence UV-Vis absorption. Discrepancies between calculated and experimental spectra often arise from crystal packing effects, which SCXRD can clarify .

Q. What strategies improve the compound’s solubility for pharmacological assays without altering its core structure?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or acetyl groups at the pyrazole N-H position, which hydrolyze in vivo.

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility via hydrogen-bonded networks.

- Nanoformulation : Encapsulate in PEGylated liposomes, leveraging the thiophene ring’s hydrophobicity for lipid bilayer integration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point or spectral data?

- Methodological Answer : Variations often stem from polymorphic forms or residual solvents. Techniques to resolve contradictions:

- DSC/TGA : Differentiate polymorphs by their melting endotherms and decomposition profiles.

- PXRD : Compare experimental patterns with simulated data from SCXRD to identify crystalline phases.

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) to rule out impurities affecting physical properties .

Experimental Design Considerations

Q. What in vitro assays are most effective for evaluating this compound’s biological activity, given its heterocyclic architecture?

- Methodological Answer : Prioritize assays targeting kinases or GPCRs, where thiazole-pyrazole hybrids are known inhibitors. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.